1-(3,5-Dichloro-2-hydroxyphenyl)butan-1-one
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Overview
Description
1-(3,5-Dichloro-2-hydroxyphenyl)butan-1-one is a chemical compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a butanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3,5-Dichloro-2-hydroxyphenyl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorophenol and butanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(3,5-Dichloro-2-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Dichloro-2-hydroxyphenyl)butan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-2-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems.
Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(3,5-Dichloro-2-hydroxyphenyl)butan-1-one can be compared with similar compounds such as:
1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one: This compound has a similar structure but differs in the position of the chlorine atoms.
3,5-Dichloro-2-hydroxyacetophenone: This compound lacks the butanone moiety and has different chemical properties.
Properties
Molecular Formula |
C10H10Cl2O2 |
---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
1-(3,5-dichloro-2-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-3-9(13)7-4-6(11)5-8(12)10(7)14/h4-5,14H,2-3H2,1H3 |
InChI Key |
ZRFPPUXLCHCKCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C(=CC(=C1)Cl)Cl)O |
Origin of Product |
United States |
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